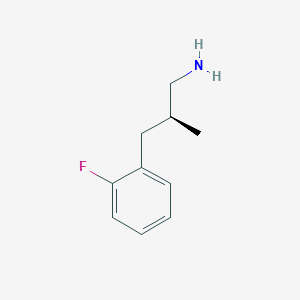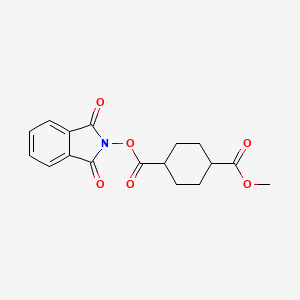![molecular formula C19H21N3O2 B2747335 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 1795194-48-7](/img/structure/B2747335.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a pyrrolopyridine moiety linked to a tolyloxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
-
Formation of the Pyrrolopyridine Core: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.
-
Attachment of the Propyl Chain: : The next step involves the alkylation of the pyrrolopyridine core with a propyl halide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Formation of the Tolyl Group: : The tolyloxyacetamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the propylated pyrrolopyridine with o-tolyl chloroacetate in the presence of a base such as sodium hydride.
-
Final Coupling: : The final step is the coupling of the intermediate with an amine to form the acetamide linkage. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the tolyloxy group. Reagents like sodium methoxide or potassium tert-butoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrrolopyridine ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the tolyloxy group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it may interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may confer specific advantages in the production of high-performance materials or chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide
- N-(3-(1H-indol-3-yl)propyl)-2-(o-tolyloxy)acetamide
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(m-tolyloxy)acetamide
Uniqueness
This compound is unique due to its specific combination of a pyrrolopyridine core and a tolyloxyacetamide group. This combination confers distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-6-2-3-8-17(15)24-14-18(23)20-11-5-12-22-13-9-16-7-4-10-21-19(16)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCPILLAPWHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
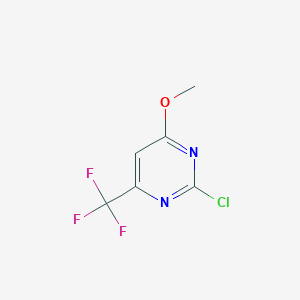
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)
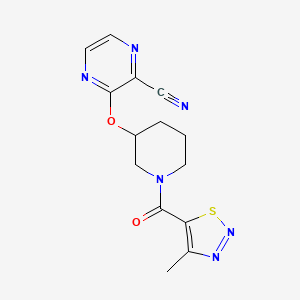
![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)
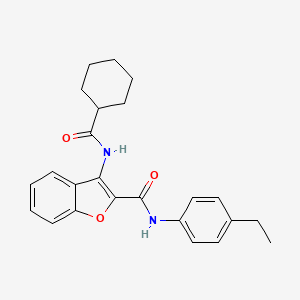


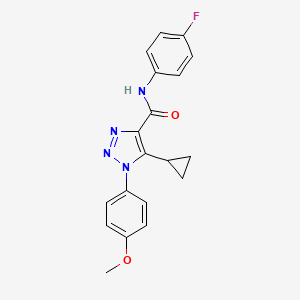
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)
